![molecular formula C13H15N3 B15364559 2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanamine](/img/structure/B15364559.png)
2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1H-pyrazol-1-yl)phenyl]cyclobutanamine is a chemical compound characterized by its unique structure, which includes a cyclobutane ring attached to a phenyl group substituted with a 1H-pyrazol-1-yl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1H-pyrazol-1-yl)phenyl]cyclobutanamine typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the phenyl group and subsequent cyclobutane ring formation. Common synthetic routes include:
Condensation Reactions: Pyrazole derivatives can be synthesized through condensation reactions involving hydrazines and β-diketones or β-ketoesters.
Cyclization Reactions: The cyclobutane ring can be formed through intramolecular cyclization reactions, often facilitated by catalysts or specific reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 2-[4-(1H-pyrazol-1-yl)phenyl]cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution Reactions: Substitution at different positions on the pyrazole ring or phenyl group can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
科学的研究の応用
2-[4-(1H-pyrazol-1-yl)phenyl]cyclobutanamine has shown promise in several scientific research areas:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: Its unique properties make it suitable for use in various industrial processes, including material science and catalysis.
作用機序
The mechanism by which 2-[4-(1H-pyrazol-1-yl)phenyl]cyclobutanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
類似化合物との比較
2-[4-(1H-pyrazol-1-yl)phenyl]cyclobutanamine can be compared with other similar compounds, such as:
Imidazole Derivatives: These compounds share structural similarities but have different functional groups and properties.
Pyrazole Derivatives: Similar to the target compound but with variations in the substituents and ring structures.
Cyclobutane Derivatives: Compounds containing cyclobutane rings with different substituents.
Each of these compounds has unique characteristics that make them suitable for specific applications, highlighting the uniqueness of this compound.
特性
分子式 |
C13H15N3 |
|---|---|
分子量 |
213.28 g/mol |
IUPAC名 |
2-(4-pyrazol-1-ylphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C13H15N3/c14-13-7-6-12(13)10-2-4-11(5-3-10)16-9-1-8-15-16/h1-5,8-9,12-13H,6-7,14H2 |
InChIキー |
NZRSPXCEYWFXHQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1C2=CC=C(C=C2)N3C=CC=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


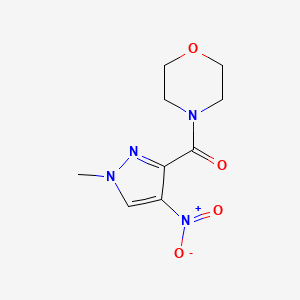
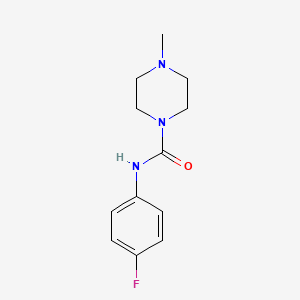
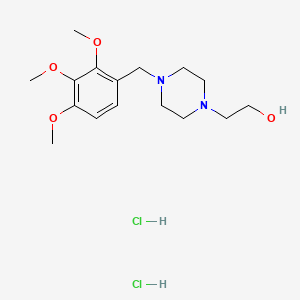
![1-Benzyl-4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B15364496.png)
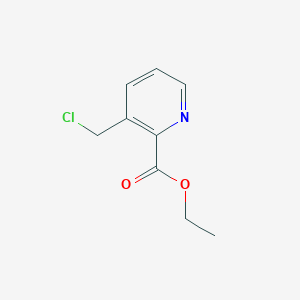
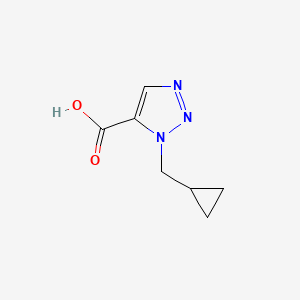
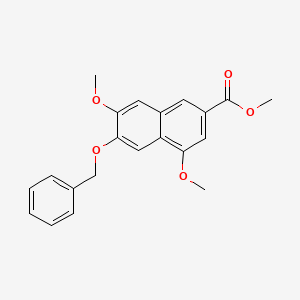
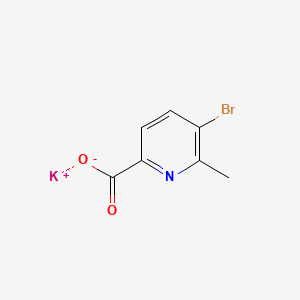
![2-Methyl-2H-pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B15364538.png)
![Tert-butyl 6-(4-bromo-3-iodo-5-methylpyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15364545.png)
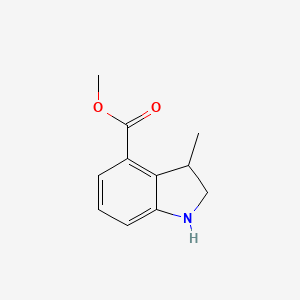
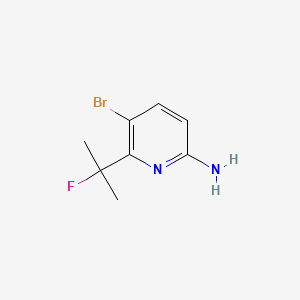
![2-Chloro-3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15364573.png)
![N-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15364577.png)
